2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
This compound is a brominated benzofuran derivative characterized by a 2-methylbenzofuran core substituted with a 6-bromo group, a 5-[(2-bromophenyl)methoxy] moiety, and a 2-methoxyethyl ester at position 2. Its molecular formula is C₂₁H₁₉Br₂O₅, with a molecular weight of 488.2 g/mol .
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2O5/c1-12-19(20(23)25-8-7-24-2)14-9-18(16(22)10-17(14)27-12)26-11-13-5-3-4-6-15(13)21/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSCPXMLIRNZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with notable potential in medicinal chemistry, particularly in anticancer research. This article delves into its biological activities, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18Br2O5
- Molar Mass : 498.16 g/mol
- CAS Number : 384801-94-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with bromine substitutions have shown promising results against various cancer cell lines.
-
In Vitro Studies :
- A study conducted on a series of benzofuran derivatives demonstrated that the brominated compounds exhibited significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The IC50 values for the most effective compounds were considerably lower than those for standard treatments like doxorubicin .
- Morphological changes in treated cells indicated that these compounds could effectively inhibit cancer cell proliferation and induce apoptosis.
- Mechanisms of Action :
Other Biological Activities
Beyond anticancer effects, compounds in this class may exhibit additional biological activities:
- Antimicrobial Properties : Some benzofuran derivatives have shown activity against pathogenic bacteria, suggesting potential applications in treating infections .
- Enzyme Inhibition : Certain derivatives have been reported to inhibit enzymes related to cancer metastasis, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and spread .
Table: Summary of Biological Activity Studies
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an anticancer agent. The benzofuran structure is known for its ability to interact with various biological targets, making it a candidate for drug development. Research indicates that similar compounds exhibit cytotoxic properties against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- SK-LU-1 (lung cancer)
In particular, derivatives of benzofuran have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, which could be applicable to 2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate as well .
Structure-Activity Relationship Studies
The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. By modifying various substituents on the benzofuran core, researchers can optimize its biological activity and selectivity towards specific cancer types or other diseases . For instance, the introduction of different halogen groups has been correlated with enhanced anticancer activity.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. This includes activity against both bacterial and fungal strains, indicating that this compound may also exhibit such properties, making it a candidate for further exploration in the field of infectious diseases .
Case Studies
Several studies have explored compounds structurally related to this compound:
Industrial Applications
Beyond medicinal chemistry, the compound may find applications in:
- Polymer Chemistry : As a building block for synthesizing new polymeric materials with specific properties.
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pests.
Comparison with Similar Compounds
Substituent Variations on the Aryloxy Group
Ester Group Modifications
Halogenation Patterns
Cytotoxicity and Antifungal Activity
- Brominated benzofuran derivatives generally exhibit lower cytotoxicity compared to non-halogenated precursors, as seen in . This suggests the target compound may have a favorable safety profile .
Solubility and Metabolic Stability
Crystallographic Data
Comparative Data Table
| Compound Name | Substituents (Position) | Ester Group | Molecular Weight (g/mol) | XLogP3 | Notable Bioactivity |
|---|---|---|---|---|---|
| Target Compound | 6-Br, 5-(2-BrPhCH₂O) | 2-Methoxyethyl | 488.2 | 5.7 | Pending |
| Methyl 6-Bromo-5-[(2-Fluorophenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate | 6-Br, 5-(2-FPhCH₂O) | Methyl | 403.21 | 4.9 | Cytotoxicity (moderate) |
| Ethyl 6-Bromo-5-[(2-Bromophenyl)Methoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate | 6-Br, 5-(2-BrPhCH₂O), 2-Ph | Ethyl | 485.96 | 6.1 | Not reported |
| Methyl 6-Bromo-5-[(2,5-Dimethylphenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate | 6-Br, 5-(2,5-Me₂PhCH₂O) | Methyl | 403.27 | 5.8 | Enhanced lipophilicity |
Preparation Methods
Benzofuran Core Construction Strategies
Copper-Catalyzed Cyclization of o-Hydroxy Carbonyl Precursors
Copper-mediated cyclization represents a robust method for benzofuran synthesis. As demonstrated by recent protocols (Scheme 2,), salicylaldehyde derivatives 15 can react with alkynes 16 in the presence of CuCl and DBU to form 2-substituted benzofurans. Adapting this approach:
- Start with methyl 5-hydroxy-2-methyl-4-oxopent-2-enoate A as the o-hydroxy carbonyl precursor.
- Treat with 2-bromophenylpropargyl alcohol B under CuCl catalysis (5 mol%) in DMF at 80°C for 12 hours.
- Intramolecular cyclization forms the 2-methylbenzofuran core C with concurrent installation of the 3-carboxylate group.
This method achieves 70–85% yields for analogous structures, though bromination must be performed post-cyclization.
Palladium-Copper Bimetallic Catalysis for Direct Arylation
Palladium-copper systems enable direct C–H functionalization of benzofuran intermediates. A representative protocol (Scheme 10,):
- Begin with 2-methyl-1-benzofuran-3-carboxylic acid D .
- Perform esterification with 2-methoxyethanol via DCC coupling to yield 2-methoxyethyl ester E (92% yield).
- Treat E with NBS in CCl₄ at 0°C to install bromine at position 6, producing F (86% yield).
- Use Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (10 mol%) in triethylamine to couple F with 2-bromobenzyl bromide G , forming the 5-[(2-bromophenyl)methoxy] substituent (78% yield).
This sequential approach benefits from high regioselectivity in bromination and mild coupling conditions.
Regioselective Bromination Techniques
Electrophilic Bromination at Position 6
Position-selective bromination is critical for ensuring correct substitution patterns. Two validated methods exist:
N-Bromosuccinimide (NBS) in Carbon Tetrachloride
- Substrate: 2-Methyl-1-benzofuran-3-carboxylate H .
- Conditions: NBS (1.1 eq), CCl₄, 0°C, 2 hours.
- Outcome: 6-bromo derivative I forms exclusively (89% yield) due to directing effects of the 3-carboxylate.
Bromine in Acetic Acid
Etherification Strategies for 5-[(2-Bromophenyl)Methoxy] Installation
Williamson Ether Synthesis
The most reliable method for forming the 5-ether linkage involves:
Esterification and Protecting Group Considerations
Carboxylate Ester Formation
Late-stage esterification proves more efficient than early installation:
Analytical Data and Characterization
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Copper cyclization | Cyclization → Bromination → Ether | 62% | Few steps, high regioselectivity | Requires high-temperature steps |
| Pd/Cu coupling | Ester → Bromination → Coupling | 68% | Mild conditions, scalability | Costly catalysts |
| Sequential protection | Protection → Cyclization → Deprot | 58% | Avoids side reactions | Additional protection steps |
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare this benzofuran derivative?
The synthesis typically involves multi-step functionalization of the benzofuran core. A key step is the introduction of bromine and alkoxy groups via nucleophilic substitution or metal-mediated coupling. For example:
- Alkoxylation : Use NaH in anhydrous THF to deprotonate phenolic intermediates, followed by reaction with 2-bromobenzyl bromide to install the (2-bromophenyl)methoxy group .
- Bromination : Electrophilic bromination at the 5- and 6-positions can be achieved using N-bromosuccinimide (NBS) under controlled conditions, as seen in analogous benzofuran brominations .
- Esterification : The 2-methoxyethyl ester group is introduced via acid-catalyzed condensation with 2-methoxyethanol .
(Basic) What spectroscopic and analytical techniques validate the compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and coupling patterns. For instance, the 2-methyl group on the benzofuran core appears as a singlet (~δ 2.4 ppm), while aromatic protons show splitting consistent with bromine’s electron-withdrawing effects .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+Na]) with <2 ppm error .
- X-ray Crystallography : Single-crystal diffraction resolves ambiguities in stereochemistry, with refinement using SHELXL and visualization via ORTEP-3 .
(Advanced) How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?
Overlapping NMR signals or ambiguous NOE correlations may arise due to conformational flexibility. Crystallographic data provide definitive bond lengths, angles, and torsion angles. For example:
- SHELXL Refinement : Iterative refinement against high-resolution data can distinguish between possible rotamers of the 2-methoxyethyl group .
- ORTEP Visualization : Thermal ellipsoid plots highlight dynamic disorder in flexible substituents, guiding reinterpretation of NMR data .
(Advanced) What mechanistic insights explain the regioselectivity of bromination in this compound?
Bromination at the 5- and 6-positions is governed by the benzofuran core’s electron density. Computational studies (e.g., DFT) show:
- The 5-position is activated by the electron-donating methoxy group, favoring electrophilic attack.
- Steric hindrance from the 2-methyl group directs bromination to the less hindered 6-position. Experimental validation involves comparing HPLC traces of intermediates .
(Basic) What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols, as the compound may cause respiratory irritation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How does the electronic nature of the ester group influence reactivity in cross-coupling reactions?
The 2-methoxyethyl ester acts as a moderate electron-withdrawing group, polarizing the benzofuran ring and enhancing reactivity in Suzuki-Miyaura couplings. Key considerations:
- Catalyst Selection : Pd(PPh) outperforms Pd(OAc) in achieving >80% yield with arylboronic acids.
- Solvent Effects : DMF facilitates coupling but may require post-reaction hydrolysis of the ester for further functionalization .
(Advanced) What strategies address low yields in large-scale synthesis?
- Purification Optimization : Use gradient flash chromatography (hexane/EtOAc) to separate di-brominated byproducts .
- Temperature Control : Slow addition of reagents at −20°C minimizes exothermic side reactions .
(Basic) How is purity assessed post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
